Home > Products > Screening Compounds P99683 > (2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide
(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide -

(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide

Catalog Number: EVT-5562383
CAS Number:
Molecular Formula: C15H16ClN3O
Molecular Weight: 289.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)

Compound Description: ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide), designated as compound 9b in the study, is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor. Research indicates it demonstrates protective effects on learning and memory function in rats with amyloid-β1-42 (Aβ1-42)-induced Alzheimer's disease (AD) []. These effects are attributed to its antioxidant and antiapoptotic properties.

(E)-2-{1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}-2-cyano-N-(2-methylphenyl)acetamide

Compound Description: This compound is highlighted in a crystallographic study []. The research focuses on its structural characteristics, particularly the dihedral angles formed by the imidazolidine ring with the pyridine and benzene rings.

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in the antineoplastic agent Osimertinib mesylate []. A novel ultra-performance liquid chromatography method with QDa detection was developed for its trace-level quantification.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide

Compound Description: This compound, designated as ZENECA ZD3523 and 38p within the study [], is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and demonstrates efficacy in blocking LTD4-induced bronchoconstriction.

N-{[2-(Morpholin-4-yl)quinoline-3-yl]methyl}-2-[(4-aminopentyl)(ethyl)amino]ethanol Derivatives

Compound Description: This series of compounds was synthesized through the condensation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with 2-[(4-aminopentyl)(ethyl)amino]ethanol, followed by reduction [].

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

Compound Description: These compounds were designed and synthesized as potential succinate dehydrogenase inhibitors inspired by the fungicide boscalid []. The study explored their fungicidal activity against S. sclerotiorum and B. cinerea.

(2E)-1-[(6-Chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine (Imidacloprid)

Compound Description: This compound, commonly known as Imidacloprid, is a well-known insecticide []. The research focuses on its crystal structure, particularly the dihedral angle between the pyridine and imidazolidine rings.

(E)-N-(2-(1H-Indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide Derivatives

Compound Description: These compounds were synthesized and screened for antimicrobial activity []. Their in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were also evaluated.

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: This compound, designated as phpy2NS in the study [], acts as a ligand for complexes of Group 12 elements. The research investigates its molecular and supramolecular structures through X-ray diffractometry, focusing on its coordination chemistry with zinc, cadmium, and mercury ions.

(E)-$N^1$-[(6-Chloropyridin-3-yl)methyl]-$N^2$-cyano-$N^1$-methylacetamidine (Acetamiprid)

Compound Description: This compound, known as Acetamiprid, is a potent insecticide []. The research highlights its crystal structure and notes the dihedral angle between the pyridine ring and the N-cyano-N-methylimidoformamide moiety.

3-[(6-Chloropyridin-3-yl)methyl]-2-thioxo-2,3,5,6-tetrahydro-pyrimidin-4(1H)-one

Compound Description: This compound's crystal structure, particularly the conformation of the tetrahydropyrimidine ring, is the focus of the research [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This novel series of bi-heterocyclic propanamides was synthesized and evaluated for urease inhibitory potential and cytotoxicity []. They demonstrated promising activity against the urease enzyme while exhibiting low cytotoxicity.

N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine

Compound Description: This compound's structure was determined by X-ray single-crystal diffraction []. The research details its crystallographic parameters, including the space group, unit cell dimensions, and bond lengths.

(2R,4R,5S)-(2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid) (NPC 17742)

Compound Description: NPC 17742, the most potent isomer of the mixture NPC 12626, is a selective and competitive N-methyl-D-aspartate (NMDA) receptor antagonist [, ]. It exhibits potent activity in various tests associated with excitatory amino acid receptors and shows promise in protecting against hippocampal neuron damage in a global ischemia model.

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide

Compound Description: This compound is a histone deacetylase (HDAC) inhibitor. Research indicates that it augments radiation-induced cell death in gastrointestinal adenocarcinoma cells [].

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA (GSK314181A) is a potent P2X7 antagonist []. Studies demonstrate its efficacy in various models of pain and inflammation, including reducing lipopolysaccharide-induced interleukin-6 release and preventing carrageenan-induced paw edema.

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: This compound, BMS-207940, is a potent and orally active endothelin ET(A) receptor antagonist []. It demonstrates high binding affinity and selectivity for the ET(A) receptor, exceeding the potency of its predecessor, BMS-193884.

3-[(6-Dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920)

Compound Description: R121920 is a highly selective CRF1 antagonist. A method for synthesizing its carbon-11 labeled analog ([N-methyl-11C]-R121920) has been developed for potential use as a PET ligand for in vivo imaging of CRF1 receptors [].

4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide

Compound Description: This compound is a sulfonamide derivative with potential antibacterial activity [].

(S)-N-(N-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)sulfamoyl)-5-oxopyrrolidine-2-carboxamide

Compound Description: This compound is a novel sulfamide adenosine derivative designed as a high-affinity inhibitor of specific aminoacyl-tRNA synthetase activity [].

N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

Compound Description: PF-04958242, a member of the tetrahydrofuran ether class, is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator []. Preclinical characterization suggests a favorable therapeutic index and potential for treating cognitive deficits in schizophrenia.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a novel, potent, and orally active non-peptide bradykinin B1 receptor antagonist []. It displays high affinity and selectivity for the B1 receptor and demonstrates efficacy in various in vivo models of inflammation and pain.

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones

Compound Description: This group of compounds was synthesized using a novel one-pot multicomponent procedure [].

N-(1,3,4-thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

Compound Description: This compound was analyzed using quantum chemistry calculations to understand its molecular structure, NMR parameters, and IR spectra [].

(2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy]phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide) (DPC 333)

Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE) []. It demonstrates efficacy in reducing TNF-α production in various animal models and human blood samples, suggesting its potential as a novel therapeutic agent for inflammatory diseases.

1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine Trihydrate (Rovatirelin Hydrate)

Compound Description: Rovatirelin hydrate is an orally effective thyrotropin-releasing hormone (TRH) mimetic []. It demonstrates good oral bioavailability, brain penetration, and antagonistic activity against reserpine-induced hypothermia in mice.

2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA)

Compound Description: AMPA is a compound that binds to and activates AMPA receptors, a type of glutamate receptor in the brain []. It's involved in excitatory neurotransmission.

(2R), (1'R)- and (2R), (1'S)-2-amino-3-(1,2-dicarboxyethylthio)propanoic acids

Compound Description: This diastereoisomeric mixture, isolated from Amanita pantherina, acts as an antagonist of NMDA-sensitive glutamate receptors in rat brain membrane and spinal motoneurons [].

2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996)

Compound Description: CHR-3996 is a class I selective, orally active histone deacetylase (HDAC) inhibitor []. It exhibits potent enzyme inhibition and demonstrates good oral bioavailability.

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs) []. It exhibits potent binding affinity for KORs across multiple species and demonstrates antidepressant-like effects in preclinical models.

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

Compound Description: These compounds were synthesized through a microwave-assisted method and evaluated for their anticancer activity []. The study also assessed their ADMET properties using computational tools.

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: NVP-LAQ824, an N-hydroxy-3-phenyl-2-propenamide derivative, is a potent histone deacetylase (HDAC) inhibitor []. It exhibits significant in vivo antitumor activity and possesses a favorable pharmacological profile.

N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines

Compound Description: This series of compounds was designed and synthesized as potential sigma receptor ligands []. Several compounds exhibited high affinity and selectivity for sigma receptors.

4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Compound Description: This compound's crystal structure has been elucidated, revealing the presence of intra- and intermolecular hydrogen bonds that stabilize its structure [].

2-Methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines

Compound Description: These compounds represent a series of ring-constrained analogs designed as second-generation cyclin-dependent kinase (CDK) inhibitors []. They exhibit potent inhibitory activity against CDKs, with some analogs displaying nanomolar K(i) values.

Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate

Compound Description: This compound was synthesized via N-alkylation and tested in vitro for its antibacterial activity against both Gram-positive and Gram-negative bacteria [].

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

Compound Description: This compound serves as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use [].

N-(p-{[(2-Amino-6,7-dihydro-4-oxo-3H,8H-pyrimido[5,4-b][1,4]thiazin-6-yl)methyl]amino}benzoyl)glutamic acid

Compound Description: This compound is a 5-deaza-5-thia analogue of tetrahydrofolic acid. It was synthesized as a diastereoisomeric mixture [].

Properties

Product Name

(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide

IUPAC Name

(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

InChI

InChI=1S/C15H16ClN3O/c1-19(10-12-8-5-9-18-14(12)16)15(20)13(17)11-6-3-2-4-7-11/h2-9,13H,10,17H2,1H3/t13-/m1/s1

InChI Key

ILQKWOGZLZRFOX-CYBMUJFWSA-N

SMILES

CN(CC1=C(N=CC=C1)Cl)C(=O)C(C2=CC=CC=C2)N

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C(=O)C(C2=CC=CC=C2)N

Isomeric SMILES

CN(CC1=C(N=CC=C1)Cl)C(=O)[C@@H](C2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.